molecular formula C14H20N4O2 B2888575 N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide CAS No. 332404-00-9

N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2888575
CAS No.: 332404-00-9
M. Wt: 276.34
InChI Key: VMFAUIOTSKADNI-UHFFFAOYSA-N
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Description

N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide typically involves the reaction of N-phenyl-ethanediamide with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide oxide, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, it has been observed as a moderate binder to neuronal voltage-sensitive sodium channels, which are crucial in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other piperazine derivatives

Properties

IUPAC Name

N'-phenyl-N-(2-piperazin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-13(14(20)17-12-4-2-1-3-5-12)16-8-11-18-9-6-15-7-10-18/h1-5,15H,6-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFAUIOTSKADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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